molecular formula C14H15BrN4OS B2681361 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310158-76-8

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No. B2681361
CAS RN: 2310158-76-8
M. Wt: 367.27
InChI Key: BYAPBEHPXMEGEQ-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . There are several reports in the literature describing the synthesis of 1,3,4-thiadiazole derivatives for their various biological activities .


Molecular Structure Analysis

Thiadiazole occurs in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [[1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .


Physical And Chemical Properties Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

  • Microwave-assisted synthesis techniques have been applied to generate compounds containing thiadiazole structures, similar to the one . These compounds, including penicillanic acid or cephalosporanic acid moieties linked to thiadiazole structures, have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some exhibited moderate to good antimicrobial effects, and a few showed antiurease and antilipase activities, indicating their potential in developing new therapeutic agents (Başoğlu et al., 2013).

Synthesis of Thiadiazole Derivatives and Their Anticorrosive Properties

  • Research on thiadiazole derivatives, similar to the compound , has shown their effectiveness in inhibiting corrosion of metals, such as iron. Through quantum chemical and molecular dynamics simulation studies, these derivatives have been identified as promising corrosion inhibitors, demonstrating the compound's potential utility in industrial applications to protect metals against corrosion (Kaya et al., 2016).

Development of Antitumor and Antioxidant Agents

  • Fused and binary 1,3,4-thiadiazoles, which are structurally related to the compound of interest, have been synthesized and assessed for their antitumor and antioxidant properties. These studies suggest the potential of thiadiazole derivatives in the development of new therapeutic agents for treating cancer and oxidative stress-related disorders (Hamama et al., 2013).

Antimicrobial and Antiviral Activities

  • Novel thiadiazole derivatives containing piperazine structures have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies reveal that certain derivatives exhibit significant inhibitory effects against a range of pathogens, including bacteria and viruses, highlighting the compound's potential in the development of new antimicrobial and antiviral agents (Xia, 2015).

Mechanism of Action

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . The review covers advances made in the last 10 years and provides discussion on SAR .

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPBEHPXMEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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